molecular formula C18H30ClN3O5S B1475061 Chloroquine Sulfate Monohydrate CAS No. 6823-83-2

Chloroquine Sulfate Monohydrate

Cat. No.: B1475061
CAS No.: 6823-83-2
M. Wt: 436.0 g/mol
InChI Key: XUPMECJTEQRJMD-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Chloroquine Sulfate Monohydrate primarily targets the heme polymerase in malarial trophozoites . It also interacts with the angiotensin-converting enzyme 2 (ACE2) receptor, which is the attachment receptor of the SARS-CoV-2 virus .

Mode of Action

this compound is known to inhibit DNA and RNA polymerase, interfering with the metabolism and hemoglobin utilization by parasites . It also inhibits prostaglandin effects . Chloroquine concentrates within parasite acid vesicles and raises internal pH, resulting in inhibition of parasite growth . It may involve aggregates of ferriprotoporphyrin IX acting as chloroquine receptors causing membrane damage . It may also interfere with nucleoprotein synthesis .

Biochemical Pathways

this compound interferes with lysosomal activity and autophagy, interacts with membrane stability, and alters signaling pathways and transcriptional activity . These processes interact with the production of cytokines and help to modulate co-stimulatory molecules .

Pharmacokinetics

this compound is a weak base that is completely absorbed from the gastrointestinal tract, sequestered in peripheral tissues, metabolized in the liver to pharmacologically active by-products, and excreted via the kidneys and the feces . The parent drugs and metabolites are excreted with a half-life of elimination of approximately 40 days . Slow release from sequestered stores of the drugs means that after discontinuation, they continue to be released into the plasma for years .

Result of Action

The molecular and cellular effects of this compound’s action include disruption of glycolysis and energy metabolism of malarial parasites through direct binding with some of the key enzymes . This is a new mechanism that is different from its well-known inhibitory effect of hemozoin formation .

Action Environment

Environmental factors such as pH can influence the action of this compound. As a weak base, it accumulates in acidic compartments such as lysosomes and inflamed (acidic) tissues . This property might explain the clinical efficacy and well-known adverse effects (such as retinopathy) of these drugs .

Biochemical Analysis

Biochemical Properties

4-N-(7-chloroquinolin-4-yl)-1-N,1,N-diethylpentane-1,4-diamine;sulfuric acid;hydrate plays a crucial role in biochemical reactions, particularly in inhibiting the formation of β-hematin, a key process in the life cycle of the malaria parasite. This compound interacts with various enzymes and proteins, including heme detoxification proteins and enzymes involved in the synthesis of nucleic acids . The nature of these interactions often involves binding to the active sites of these biomolecules, thereby inhibiting their function and disrupting the biochemical pathways essential for the survival of the parasite.

Cellular Effects

The effects of 4-N-(7-chloroquinolin-4-yl)-1-N,1,N-diethylpentane-1,4-diamine;sulfuric acid;hydrate on various types of cells and cellular processes are profound. This compound influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes . Additionally, it affects the cellular metabolism by disrupting the mitochondrial function, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS) levels.

Molecular Mechanism

The molecular mechanism of action of 4-N-(7-chloroquinolin-4-yl)-1-N,1,N-diethylpentane-1,4-diamine;sulfuric acid;hydrate involves several key processes. At the molecular level, this compound binds to heme molecules, preventing their detoxification and leading to the accumulation of toxic heme within the parasite . This binding interaction inhibits the enzyme heme polymerase, which is crucial for the conversion of toxic heme into non-toxic hemozoin. Furthermore, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, thereby leading to DNA damage and cell death.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-N-(7-chloroquinolin-4-yl)-1-N,1,N-diethylpentane-1,4-diamine;sulfuric acid;hydrate change over time. The stability of this compound is relatively high, with minimal degradation observed under standard laboratory conditions . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cellular functions, particularly in cancer cells and malaria parasites. The exact temporal dynamics of its effects can vary depending on the specific experimental conditions and the type of cells being studied.

Dosage Effects in Animal Models

The effects of 4-N-(7-chloroquinolin-4-yl)-1-N,1,N-diethylpentane-1,4-diamine;sulfuric acid;hydrate vary with different dosages in animal models. At low doses, this compound exhibits potent antimalarial and anticancer activities with minimal toxic effects . At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the therapeutic benefits plateau beyond a certain dosage, and the risk of toxicity increases significantly.

Metabolic Pathways

4-N-(7-chloroquinolin-4-yl)-1-N,1,N-diethylpentane-1,4-diamine;sulfuric acid;hydrate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation and elimination from the body . This compound also affects metabolic flux by altering the levels of key metabolites, including glucose and lactate, thereby impacting cellular energy production and redox balance.

Transport and Distribution

The transport and distribution of 4-N-(7-chloroquinolin-4-yl)-1-N,1,N-diethylpentane-1,4-diamine;sulfuric acid;hydrate within cells and tissues are mediated by specific transporters and binding proteins . This compound is known to accumulate in the lysosomes and mitochondria, where it exerts its biochemical effects. The localization and accumulation of this compound are influenced by its physicochemical properties, including its lipophilicity and charge.

Subcellular Localization

The subcellular localization of 4-N-(7-chloroquinolin-4-yl)-1-N,1,N-diethylpentane-1,4-diamine;sulfuric acid;hydrate is primarily in the lysosomes and mitochondria . This localization is critical for its activity, as it allows the compound to interact with key biomolecules involved in heme detoxification and mitochondrial function. Post-translational modifications and targeting signals play a role in directing this compound to specific subcellular compartments, thereby enhancing its therapeutic efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of chloroquine sulfate monohydrate involves several steps. The primary synthetic route includes the reaction of 4,7-dichloroquinoline with diethylamine to form 4,7-dichloroquinoline diethylamine. This intermediate is then reacted with 4,4’-diaminodiphenyl sulfone to produce chloroquine base. The final step involves the conversion of chloroquine base to this compound by reacting it with sulfuric acid in the presence of water .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the same chemical reactions as in the laboratory. The process is optimized for higher yields and purity, often involving the use of high-pressure liquid chromatography (HPLC) to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Chloroquine sulfate monohydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chloroquine sulfate monohydrate has a wide range of scientific research applications:

Properties

IUPAC Name

4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine;sulfuric acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClN3.H2O4S.H2O/c1-4-22(5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18;1-5(2,3)4;/h8-11,13-14H,4-7,12H2,1-3H3,(H,20,21);(H2,1,2,3,4);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUPMECJTEQRJMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30ClN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6823-83-2
Record name Chloroquine sulfate monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006823832
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CHLOROQUINE SULFATE MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JY8ZAE6NTY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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